molecular formula C16H10N2 B11876170 Dibenzo[b,h][1,6]naphthyridine CAS No. 225-54-7

Dibenzo[b,h][1,6]naphthyridine

Cat. No.: B11876170
CAS No.: 225-54-7
M. Wt: 230.26 g/mol
InChI Key: OXXYXDAZMAZDHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,h][1,6]naphthyridines can be synthesized through various methods. One common approach involves the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. This one-pot synthesis involves four sequential condensation reactions . Another method utilizes an iodine-catalyzed reaction of 2-aminobenzamides and mucobromic acid in refluxing tetrahydrofuran (THF), resulting in the formation of 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,h][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce various substituents onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce functional groups like halogens, alkyl groups, or other substituents.

Scientific Research Applications

Dibenzo[b,h][1,6]naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A related compound with a similar fused ring system but without the additional benzene rings.

    1,8-Naphthyridine: Another naphthyridine derivative with different biological activities and applications.

    Quinoline: A heterocyclic compound with a single nitrogen atom in the ring system, used in various medicinal applications.

Uniqueness

Dibenzo[b,h][1,6]naphthyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and exhibit a wide range of biological activities makes it a valuable compound for research and development in various fields .

Properties

CAS No.

225-54-7

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolino[4,3-b]quinoline

InChI

InChI=1S/C16H10N2/c1-3-7-14-11(5-1)9-12-10-17-15-8-4-2-6-13(15)16(12)18-14/h1-10H

InChI Key

OXXYXDAZMAZDHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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